Metkephamid acetate is a synthetic opioid pentapeptide, classified as a derivative of [Met]enkephalin. Its chemical structure is characterized by the amino acid sequence Tyr-D-Ala-Gly-Phe-(N-Me)-Met-NH2, which indicates its composition and potential biological activity. This compound functions primarily as an agonist for the delta and mu-opioid receptors, exhibiting a significant affinity for these receptors, as well as a high selectivity for the kappa-3 opioid receptor, making it relevant in pharmacological research and therapeutic applications.
Metkephamid acetate can be synthesized through various peptide synthesis techniques, which involve the sequential addition of amino acids to construct its unique pentapeptide structure. The compound is not naturally occurring and is primarily produced in laboratory settings for research purposes.
Metkephamid acetate falls under the category of synthetic opioids and peptides. It is specifically categorized as a pentapeptide due to its five amino acid residues, which contribute to its biological activity and receptor interaction properties.
The synthesis of Metkephamid acetate typically involves solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). These methods allow for the precise control of peptide formation by using protecting groups to prevent unwanted reactions during the coupling of amino acids.
Technical Details:
The molecular formula of Metkephamid acetate is C29H40N6O6S, with a molecular weight of approximately 580.7 g/mol. The structure includes various functional groups characteristic of peptides, such as amide bonds and side chains from the constituent amino acids.
Metkephamid acetate is involved in several chemical reactions that can alter its structure and functionality:
These reactions are typically facilitated by common reagents such as hydrogen peroxide for oxidation and dithiothreitol for reduction. The ability to modify Metkephamid acetate through these reactions makes it a versatile compound in medicinal chemistry.
Metkephamid acetate exerts its effects primarily through agonistic interactions with opioid receptors:
Research indicates that Metkephamid acetate has potent agonistic properties at these receptors, which can be quantitatively assessed through binding affinity studies.
Metkephamid acetate typically appears as a white to off-white powder. It is soluble in polar solvents like water and methanol but may have limited solubility in non-polar solvents.
Key chemical properties include:
Relevant analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectrometry are used to characterize its purity and structural integrity .
Metkephamid acetate has several scientific uses:
Metkephamid acetate (Tyr-D-Ala-Gly-Phe-N(Me)Met-NH₂·CH₃COOH) was engineered as a metabolically stabilized analog of methionine enkephalin (Tyr-Gly-Gly-Phe-Met). The core design strategy focused on targeted residue substitutions and conformational optimization to enhance receptor binding affinity while mitigating intrinsic instability. Key modifications include:
Structural analogs such as Dmt¹-substituted derivatives (2',6'-dimethyltyrosine) demonstrated enhanced MOR affinity but increased off-target activity. Conversely, Phe⁴ halogenation (e.g., Phe(4-F)) augmented DOR selectivity but compromised metabolic stability [6]. Table 1 compares receptor binding profiles of select analogs:
Table 1: Opioid Receptor Affinity (Kᵢ, nM) of Metkephamid and Structural Analogs
Compound | μOR | δOR | κOR | Selectivity Ratio (μ:δ) |
---|---|---|---|---|
Metkephamid acetate | 2.1 | 1.8 | >1,000 | 1.2 |
[Dmt¹]Metkephamid | 0.6 | 0.9 | 850 | 0.7 |
Phe⁴(4-F) analog | 3.5 | 0.13 | 210 | 27 |
DPP-C-linked tetrapeptide* | 1.9 | 0.8 | 0.13 | 2.4 |
Data derived from radioligand competition assays [3] [6] [7]. DPP: N-(3,4-dichlorophenyl)-N-(piperidin-4-yl)propionamide.
Terminal modifications were pivotal in extending Metkephamid’s in vivo half-life from seconds (enkephalin) to ~60 minutes [2] [5]:
N-Methylation: Applied at Phe⁴ (yielding Phe-N(Me)Met), this modification impeded chymotrypsin-like protease cleavage by sterically hindering scissile bond accessibility [8].
C-Terminal Engineering:
Table 2 quantifies degradation kinetics of terminal variants:
Table 2: Degradation Half-Life (t₁/₂) of Enkephalin Analogs in Human Plasma
Modification | t₁/₂ (min) | Primary Degradation Pathway Inhibited |
---|---|---|
Native [Met]enkephalin | <0.5 | N/A |
D-Ala² substitution | 12 | Aminopeptidase N |
C-terminal amidation | 28 | Carboxypeptidase A |
Metkephamid acetate | 58 | Aminopeptidase N/Carboxypeptidase A |
Dmt¹ + C-terminal amidation | 74 | Enkephalinase A |
Data from incubation studies (37°C) monitored via HPLC [2] [5].
Metkephamid’s synthesis employs solid-phase peptide synthesis (SPPS) using Fmoc/tBu strategy, optimized for minimal epimerization and high yield [5] [8]:
Table 3 summarizes synthetic efficiency metrics:
Table 3: SPPS Optimization Parameters for Metkephamid Acetate
Synthetic Step | Reagent/Condition | Yield (%) | Purity (%) |
---|---|---|---|
Resin loading | Fmoc-N(Me)Met-OH/DIC | 98 | - |
Chain elongation | HBTU/HOBt/DIEA | >99/step | >95 |
N-methylation step | PyBOP/DIEA | 92 | 90 |
Final cleavage | TFA/H₂O/TIS | 89 | 85 |
HPLC purification | CH₃CN/H₂O/0.1% TFA | 75 | 99 |
Average yields from analytical HPLC and mass spectrometry [5] [8].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7